Cas no 1966698-27-0 (1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide)
![1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide structure](https://www.kuujia.com/scimg/cas/1966698-27-0x500.png)
1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS033634661
- EN300-26604452
- 1-(2-Cyanopyridin-3-yl)sulfonyl-N-methylpiperidine-2-carboxamide
- 1-[(2-cyanopyridin-3-yl)sulfonyl]-N-methylpiperidine-2-carboxamide
- 1966698-27-0
- Z1863964989
- 1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide
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- Inchi: 1S/C13H16N4O3S/c1-15-13(18)11-5-2-3-8-17(11)21(19,20)12-6-4-7-16-10(12)9-14/h4,6-7,11H,2-3,5,8H2,1H3,(H,15,18)
- InChI Key: MXLMDDRZKOEIOC-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC=CN=C2C#N)(=O)=O)CCCCC1C(NC)=O
Computed Properties
- Exact Mass: 308.09431156g/mol
- Monoisotopic Mass: 308.09431156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 533
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 14.70±0.20(Predicted)
1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604452-0.5g |
1-[(2-cyanopyridin-3-yl)sulfonyl]-N-methylpiperidine-2-carboxamide |
1966698-27-0 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-26604452-5g |
1966698-27-0 | 90% | 5g |
$2650.0 | 2023-09-13 | ||
Enamine | EN300-26604452-0.1g |
1-[(2-cyanopyridin-3-yl)sulfonyl]-N-methylpiperidine-2-carboxamide |
1966698-27-0 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
Enamine | EN300-26604452-0.25g |
1-[(2-cyanopyridin-3-yl)sulfonyl]-N-methylpiperidine-2-carboxamide |
1966698-27-0 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
Enamine | EN300-26604452-1.0g |
1-[(2-cyanopyridin-3-yl)sulfonyl]-N-methylpiperidine-2-carboxamide |
1966698-27-0 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-26604452-10.0g |
1-[(2-cyanopyridin-3-yl)sulfonyl]-N-methylpiperidine-2-carboxamide |
1966698-27-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
Enamine | EN300-26604452-0.05g |
1-[(2-cyanopyridin-3-yl)sulfonyl]-N-methylpiperidine-2-carboxamide |
1966698-27-0 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-26604452-10g |
1966698-27-0 | 90% | 10g |
$3929.0 | 2023-09-13 | ||
Enamine | EN300-26604452-1g |
1966698-27-0 | 90% | 1g |
$914.0 | 2023-09-13 | ||
Enamine | EN300-26604452-2.5g |
1-[(2-cyanopyridin-3-yl)sulfonyl]-N-methylpiperidine-2-carboxamide |
1966698-27-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 |
1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide Related Literature
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on 1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide
1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide: A Comprehensive Overview
The compound with CAS No. 1966698-27-0, known as 1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a cyano group and a sulfonyl group, as well as a piperidine ring with an N-methyl substitution. These structural elements contribute to its distinctive chemical properties and potential applications.
Recent studies have highlighted the biological activity of this compound, particularly its potential as a modulator of cellular signaling pathways. Researchers have demonstrated that the sulfonyl group plays a critical role in enhancing the molecule's ability to interact with specific protein targets, making it a promising candidate for drug development. Additionally, the cyano group on the pyridine ring has been shown to enhance the compound's stability and solubility, which are essential properties for pharmaceutical agents.
One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Scientists have explored the use of this molecule as a scaffold for attaching functional groups that can enhance drug uptake and distribution within the body. For instance, modifications to the piperidine ring have been shown to improve the molecule's ability to cross cellular membranes, potentially leading to more effective treatments for diseases such as cancer and neurodegenerative disorders.
Furthermore, advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Traditional methods often involved multi-step reactions with low yields, but recent innovations have introduced streamlined protocols that significantly improve both yield and purity. These improvements are crucial for scaling up production, which is essential for preclinical and clinical trials.
The cyano group on the pyridine ring also contributes to the compound's electronic properties, making it an attractive candidate for applications in materials science. Researchers have investigated its potential as a component in advanced materials such as conductive polymers and organic semiconductors. The molecule's ability to participate in π-π interactions has been shown to enhance the electronic performance of these materials, opening new avenues for its use in electronics and energy storage technologies.
In terms of environmental impact, studies have been conducted to assess the ecotoxicological profile of this compound. Initial findings suggest that it exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term effects on ecosystems and to develop strategies for safe disposal and waste management.
Looking ahead, the future of 1-[(2-Cyano-3-pyridinyl)sulfonyl]-N-methyl-2-piperidinecarboxamide lies in its continued exploration across diverse scientific disciplines. Its unique combination of structural features and functional groups positions it as a versatile tool for addressing some of the most pressing challenges in modern science. As research progresses, it is anticipated that this compound will find applications in areas ranging from personalized medicine to sustainable energy solutions.
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